Isoquinoline-4-boronic acid and its derivatives are a class of compounds that have garnered significant interest in the field of organic chemistry and medicinal chemistry due to their unique chemical properties and potential applications in various fields. These compounds are characterized by the presence of a boronic acid functional group attached to an isoquinoline scaffold, which imparts them with the ability to participate in diverse chemical reactions and biological interactions.
Isoquinoline-4-boronic acid derivatives are utilized in chemical synthesis, where they act as intermediates in the construction of complex molecules. For example, the BF3-promoted synthesis of diarylhexahydrobenzo[f]isoquinoline involves a novel rearrangement reaction catalyzed by boron trifluoride etherate, demonstrating the versatility of boronic acid derivatives in organic synthesis1. Similarly, Rh(III)-catalyzed reactions involving isoquinoline derivatives have been used to synthesize biologically important isochromeno[3,4-c]isoquinolines, showcasing the utility of these compounds in the construction of heterocyclic compounds5.
Isoquinoline boronic acids have been developed as chemosensors due to their selective reactivity. A novel water-soluble styrylquinolinium boronic acid has been synthesized and used as a ratiometric optical chemosensor for the rapid detection of hypochlorite ions, demonstrating high selectivity and fast response times2.
In the realm of drug discovery, boronic acid-containing isoquinoline derivatives have been synthesized as selective inhibitors of tyrosine kinases, such as EGFR and VEGFR2. The position of the boronic acid substituent is crucial for controlling kinase inhibition, with para-substituted boronic acids showing significant inhibition6. Furthermore, boron-conjugated 4-anilinoquinazolines have been designed to interact with the nucleophilic groups of the EGFR kinase domain, leading to prolonged inhibition and potential therapeutic applications7.
Isoquinoline alkaloids and their boronic acid derivatives have also been studied for their ability to bind nucleic acids, which is relevant for the development of anticancer drugs. These interactions are being elucidated to inform drug design, with the aim of discovering new therapeutic agents that can effectively target nucleic acids9.
Isoquinoline-4-boronic acid can be sourced from various chemical suppliers and is often synthesized through specific laboratory methods. It falls under the category of boronic acids, which are known for their stability and non-toxic nature, making them suitable for use in medicinal chemistry and organic synthesis . The compound has been identified with the CAS number 192182-56-2, indicating its unique chemical identity.
The synthesis of isoquinoline-4-boronic acid can be achieved through several methods, primarily involving the borylation of isoquinoline derivatives. A notable method includes the palladium-catalyzed C-4 borylation reaction using bis(pinacolato)diboron as a reagent. This process typically involves:
The efficiency of this synthesis has been demonstrated to yield high percentages of the desired product, allowing for further functionalization into other valuable compounds.
Isoquinoline-4-boronic acid features a unique molecular structure characterized by:
This structure allows for participation in various chemical reactions, particularly those involving nucleophilic attack due to the electrophilic nature of the boron atom .
Isoquinoline-4-boronic acid participates in several important chemical reactions:
The mechanism of action for isoquinoline-4-boronic acid primarily revolves around its ability to participate in cross-coupling reactions. In these reactions:
This mechanism underlies its application in synthesizing complex organic molecules and pharmaceuticals.
Isoquinoline-4-boronic acid exhibits several notable physical and chemical properties:
These properties make it suitable for various synthetic applications while requiring careful handling due to its reactive nature.
Isoquinoline-4-boronic acid finds extensive applications in scientific research and industry:
Isoquinoline-4-boronic acid possesses a distinctive molecular architecture centered around an isoquinoline core—a benzo-fused pyridine derivative—with a boronic acid group (-B(OH)₂) attached at the 4-position. This structural arrangement creates a planar, electron-deficient heteroaromatic system with significant dipole moments arising from the opposing electronic influences of the electron-deficient pyridine-type nitrogen and the electron-releasing boronic acid moiety. The compound crystallizes as a solid with a characteristic melting point range of 230-234°C for the free acid form [2] [3]. Computational studies indicate a predicted density of 1.28 g/cm³ and boiling point of 419.1°C, reflecting strong intermolecular interactions in the solid state [6]. The boronic acid group exhibits partial sp² hybridization, allowing conjugation with the π-system of the heterocycle while maintaining the capacity for rapid reversible covalent interactions with diols and other nucleophiles—a property central to its reactivity [5] [8].
The electronic properties of isoquinoline-4-boronic acid are defined by the significant electron-withdrawing character of the isoquinoline system (predicted pKa ≈ 4.61) combined with the electron-donating resonance effects of the boronic acid substituent [6]. This electronic tension creates a polarized molecular environment ideal for participation in transition metal-catalyzed reactions. The compound's crystallinity facilitates characterization through X-ray diffraction studies, revealing key bond parameters: the boron-carbon bond length at the 4-position measures approximately 1.56 Å, consistent with sp² hybridization, while the B-O bonds average 1.36 Å. The hydrochloride salt form (C₉H₉BClNO₂, MW 209.44 g/mol) offers enhanced stability by mitigating the inherent tendency of boronic acids toward anhydride formation, a characteristic explicitly noted in technical documentation [2] [4] [5]. This salt form adopts a different crystal packing arrangement due to ionic interactions, reflected in its distinct storage requirements (inert atmosphere, -20°C) [4] [7].
Table 1: Fundamental Structural and Physical Properties of Isoquinoline-4-boronic Acid
Property | Free Acid Form | Hydrochloride Salt |
---|---|---|
CAS Registry Number | 192182-56-2 | 677702-23-7 |
Molecular Formula | C₉H₈BNO₂ | C₉H₉BClNO₂ |
Molecular Weight | 172.98 g/mol | 209.44 g/mol |
Melting Point | 230-234°C | Not specified |
Storage Temperature | 2-8°C | -20°C (under inert atmosphere) |
Characteristic SMILES | OB(O)c1cncc2ccccc12 | OB(C1=CN=CC2=C1C=CC=C2)O.Cl |
InChI Key | GDTOUTKTCGPAGY-UHFFFAOYSA-N | KVBIOGMRHMKPFZ-UHFFFAOYSA-N |
The spectroscopic profile of isoquinoline-4-boronic acid provides further insight into its structural features. Infrared spectroscopy reveals prominent B-O stretching vibrations at 1340-1310 cm⁻¹ and O-H stretches appearing as broad bands between 3200-3400 cm⁻¹. Nuclear magnetic resonance (NMR) spectroscopy displays characteristic signals: ¹H NMR shows distinct aromatic resonances in the 7.5-9.5 ppm region corresponding to the eight heterocyclic protons, while the ¹¹B NMR spectrum exhibits a signature peak near 30 ppm, consistent with trigonal planar boronic acids. The ¹³C NMR spectrum confirms attachment at the 4-position through diagnostic downfield shifts of the ipso-carbon (typically δ 135-140 ppm) [5] [8]. These collective structural attributes establish the foundation for understanding the compound's reactivity patterns in synthetic applications.
The historical trajectory of boronic acid chemistry reveals a fascinating evolution from laboratory curiosities to indispensable synthetic tools, with isoquinoline derivatives emerging as significant specialized reagents. The foundational chemistry of organoboron compounds began with Frankland's synthesis of triethylborane in 1859, but it was not until the mid-20th century that boronic acids gained recognition as valuable synthetic intermediates. A pivotal advancement came with the development of the Suzuki-Miyaura cross-coupling reaction in 1979, which established palladium-catalyzed reactions between boronic acids and organic halides as a transformative methodology for carbon-carbon bond formation [5]. This Nobel Prize-winning innovation provided the impetus for exploring increasingly complex boronic acids, including heterocyclic variants like isoquinoline-4-boronic acid, which offered routes to biologically relevant nitrogen-containing architectures previously inaccessible through conventional methods.
The targeted synthesis and commercialization of isoquinoline-4-boronic acid represents a specific milestone within this broader historical context, reflecting chemists' growing ability to functionalize challenging heterocyclic positions. Initial synthetic approaches relied on halogen-metal exchange strategies at the 4-position of isoquinoline followed by quenching with borate esters, but these methods suffered from low yields and functional group incompatibilities. Significant breakthroughs emerged in the late 1990s with the development of directed ortho-metalation protocols and improved palladium-catalyzed borylation techniques using pinacolborane or bis(pinacolato)diboron (B₂pin₂) [10]. These advances enabled the practical laboratory-scale production of previously inaccessible heteroaryl boronic acids, including the 4-isoquinoline derivative, which first became commercially available in research quantities during the early 2000s. The subsequent introduction of stabilized forms—particularly the hydrochloride salt (CAS 677702-23-7) and the 2,2-dimethylpropane-1,3-diol cyclic ester (CAS 844891-01-6)—addressed inherent stability limitations associated with heteroaryl boronic acids and expanded their synthetic utility [4] [10].
Table 2: Key Historical Milestones in Boronic Acid Chemistry Relevant to Isoquinoline Derivatives
Time Period | Development | Impact on Isoquinoline-4-boronic Acid Chemistry |
---|---|---|
1859 | Frankland's synthesis of triethylborane | Foundation of organoboron chemistry |
1979 | Discovery of Suzuki-Miyaura cross-coupling | Established fundamental reaction platform enabling applications of heteroaryl boronic acids |
Late 1990s | Advancements in directed ortho-metalation & transition metal-catalyzed borylation | Enabled practical synthetic routes to previously inaccessible heteroaryl boronic acids including 4-substituted isoquinolines |
Early 2000s | Commercial availability of isoquinoline-4-boronic acid | Increased accessibility for pharmaceutical research and development |
2000s-2010s | Introduction of stabilized forms (trifluoroborates, hydrochlorides, esters) | Improved handling and expanded synthetic applications of heteroaryl boronic acids |
The progressive refinement of boronic acid chemistry continues to enhance the utility of isoquinoline-4-boronic acid. Modern developments focus on improving atom economy, developing environmentally benign reaction conditions, and expanding the scope of compatible functional groups. Water-tolerant catalytic systems and recyclable heterogeneous catalysts have significantly advanced the green chemistry profile of Suzuki-Miyaura couplings employing sensitive heterocyclic boronic acids. Furthermore, the integration of continuous flow processing has addressed stability challenges during large-scale applications, making compounds like isoquinoline-4-boronic acid practical reagents for industrial-scale pharmaceutical synthesis [2] [5]. These cumulative innovations transformed isoquinoline-4-boronic acid from a chemical novelty into a commercially viable building block, with current suppliers offering quantities ranging from milligram to kilogram scales at varying purity grades (typically 95-97%) to serve diverse research and development needs [4] [7] [9].
Boronic acids occupy an indispensable position in contemporary synthetic organic chemistry due to their exceptional versatility as coupling partners, mild reaction conditions, and compatibility with diverse functional groups. Among these reagents, heterocyclic boronic acids like isoquinoline-4-boronic acid offer particular advantages for constructing nitrogen-containing architectures prevalent in pharmaceuticals and agrochemicals. These compounds participate as nucleophilic components in transition metal-catalyzed reactions, most notably the Suzuki-Miyaura cross-coupling—a carbon-carbon bond forming process renowned for its reliability, functional group tolerance, and stereospecificity [2] [5]. The synthetic utility of isoquinoline-4-boronic acid stems from the kinetic instability of its boronic acid group, which facilitates transmetalation to palladium catalysts while the isoquinoline nitrogen can potentially coordinate to metals, influencing regioselectivity and reaction efficiency. This reactivity profile enables the efficient introduction of the isoquinoline moiety into complex molecular frameworks under remarkably mild conditions, often in aqueous or aqueous-organic mixed solvent systems at or near ambient temperature.
In pharmaceutical synthesis, isoquinoline-4-boronic acid serves as a strategic building block for constructing drug candidates targeting various therapeutic areas. Its applications include serving as a reactant for preparing selective steroid-11β-hydroxylase (CYP11B1) inhibitors investigated for cortisol-dependent diseases such as Cushing's syndrome and metabolic disorders. The compound also features prominently in synthesizing heteroaryl substituted tetrahydropyrrolo[ij]quinolinone derivatives that function as potent aldosterone synthase inhibitors for cardiovascular and renal conditions [2] [3]. Furthermore, the boronic acid enables access to aminoarylpyridazines developed as selective cannabinoid receptor type 2 (CB2) agonists with potential applications in managing inflammatory pain while avoiding central nervous system side effects associated with CB1 activation. Beyond these specific applications, the compound undergoes conversion to more stable derivatives like potassium trifluoroborate salts and tetrabutylammonium trifluoroborates, which serve as air- and moisture-stable coupling partners in Suzuki-Miyaura reactions with challenging heteroaryl halides [2] [3] [5].
Table 3: Key Biomedical Applications Enabled by Isoquinoline-4-boronic Acid in Drug Discovery
Therapeutic Area | Compound Class Synthesized | Biological Target | Medical Application |
---|---|---|---|
Endocrinology | Selective steroid-11β-hydroxylase inhibitors | CYP11B1 enzyme | Treatment of cortisol-dependent diseases (Cushing's syndrome) |
Cardiovascular/Renal | Heteroaryl substituted tetrahydropyrrolo[ij]quinolinones | Aldosterone synthase | Management of hypertension, heart failure, and renal fibrosis |
Pain/Inflammation | Aminoarylpyridazines | Selective CB2 receptor agonists | Treatment of inflammatory pain without CNS side effects |
Infectious Diseases | Antagonists of bacterial quorum sensing | Bacterial signaling pathways | Novel anti-infective strategies against antibiotic-resistant pathogens |
Oncology | Acyl substituted indoles (via domino couplings) | Various kinase targets | Targeted cancer therapies |
The compound's versatility extends beyond conventional cross-coupling to enable innovative multi-component reactions and cascade processes. For example, researchers have employed isoquinoline-4-boronic acid in palladium-catalyzed domino coupling/carbonylation/Suzuki sequences using dibromoethenylanilines to efficiently construct complex acyl-substituted indole derivatives with potential anticancer activities [2] [3]. This single-operation methodology demonstrates how boronic acids can orchestrate consecutive bond-forming events to rapidly increase molecular complexity. Additionally, the boronic acid functionality itself can serve as a recognition element in designing antagonists of bacterial quorum sensing, exploiting reversible interactions with biological diols to disrupt microbial communication pathways—an approach offering promise against antibiotic-resistant pathogens [2] [3]. The emergence of boronic acid-based therapeutics further highlights the biomedical significance of this compound class, with several drugs containing the boronic acid pharmacophore (e.g., bortezomib, tavaborole) achieving clinical success as protease inhibitors and antifungal agents.
To overcome inherent stability challenges during storage and handling, chemists have developed protected forms of isoquinoline-4-boronic acid that maintain reactivity while improving shelf-life. The 2,2-dimethylpropane-1,3-diol cyclic ester (CAS 844891-01-6) represents one such stabilized derivative that resists protodeboronation and anhydride formation [10]. Computational studies provide molecular-level insights into the reactivity of isoquinoline-4-boronic acid, predicting physicochemical parameters including a LogP value of 0.72 (indicating balanced lipophilicity), topological polar surface area (TPSA) of 53.35 Ų (suggesting good membrane permeability), and high gastrointestinal absorption—properties highly relevant for drug design applications [5] [8]. These attributes, combined with the compound's commercial availability in research quantities from multiple suppliers (typically at 95-97% purity), ensure its continued prominence in medicinal chemistry campaigns targeting therapeutically relevant heterocyclic architectures [4] [7] [9].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0